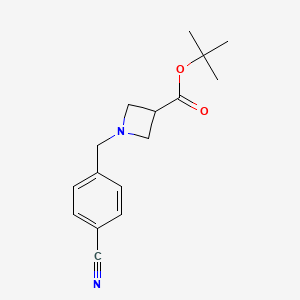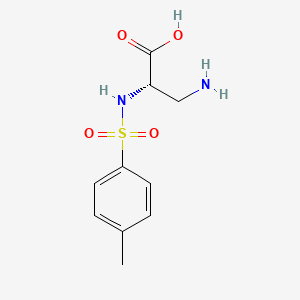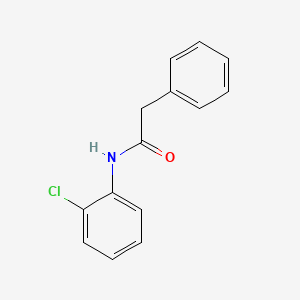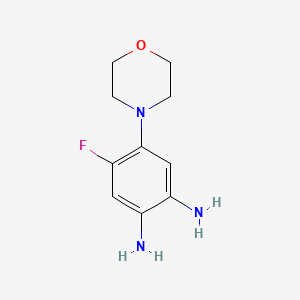
(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol: is an organic compound with the molecular formula C10H12O3 . It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 6, and 7, and a tetrahydro structure at positions 5, 6, 7, and 8. This compound is known for its unique stereochemistry, with the hydroxyl groups in the cis configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,6,7-naphthalenetriol under specific conditions to achieve the desired cis configuration . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Acyl chlorides, alkyl halides, base catalysts
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: Fully saturated naphthalene derivatives
Substitution: Esters, ethers
Applications De Recherche Scientifique
Chemistry: (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol is used as an intermediate in the synthesis of various organic compounds, including nondepressant β-adrenergic blocking agents .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, particularly its role as a precursor in the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol is primarily related to its ability to interact with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. In medicinal chemistry, the compound’s structure allows it to act as a β-adrenergic blocking agent, inhibiting the action of certain neurotransmitters and reducing heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
- trans-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol
- 5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol (racemic mixture)
- 5,8-Dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone
Comparison: (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. Compared to its trans isomer, the cis form has different reactivity and interaction with biological targets. The racemic mixture contains both cis and trans forms, leading to a combination of properties. The 5,8-dihydroxy derivative has additional hydroxyl groups, which can further influence its chemical behavior and applications .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m1/s1 |
Clé InChI |
AUKZSCHMOAPNEN-ZJUUUORDSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC2=C1C=CC=C2O)O)O |
SMILES canonique |
C1C(C(CC2=C1C=CC=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















